1-O-Acetyl-6-O-isobutyrylbritannilactone
Overview
Description
1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone derived from the flower heads of Inula britannica. This compound is known for its significant cytotoxic properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-O-Acetyl-6-O-isobutyrylbritannilactone can be synthesized through the acetylation and isobutyrylation of britannilactone. The reaction typically involves the use of acetic anhydride and isobutyric anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound involves the extraction of britannilactone from Inula britannica followed by chemical modification. The process includes multiple steps of purification and quality control to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions: 1-O-Acetyl-6-O-isobutyrylbritannilactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the lactone ring, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .
Scientific Research Applications
1-O-Acetyl-6-O-isobutyrylbritannilactone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-O-Acetyl-6-O-isobutyrylbritannilactone involves its interaction with cellular pathways that regulate cell growth and apoptosis. The compound targets specific molecular pathways, leading to the inhibition of tumor cell proliferation and induction of cell death. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of key signaling molecules and transcription factors .
Comparison with Similar Compounds
1-O-Acetyl-6beta-O-isobutyrylbritannilactone: Another sesquiterpene lactone with similar cytotoxic properties.
1,6-Di-O-acetylbritannilactone: A derivative with two acetyl groups, showing different biological activities.
Uniqueness: 1-O-Acetyl-6-O-isobutyrylbritannilactone is unique due to its specific acetyl and isobutyryl modifications, which confer distinct biological properties compared to other britannilactone derivatives. Its significant cytotoxicity against tumor cells makes it a valuable compound for cancer research .
Properties
IUPAC Name |
[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-11(2)20(23)27-19-17(12(3)8-7-9-25-15(6)22)13(4)10-16-18(19)14(5)21(24)26-16/h11-12,16,18-19H,5,7-10H2,1-4,6H3/t12-,16+,18+,19+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBHYMSLBWDFRZ-ZLKDORHNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2C(C1)OC(=O)C2=C)OC(=O)C(C)C)C(C)CCCOC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H]([C@H]2[C@@H](C1)OC(=O)C2=C)OC(=O)C(C)C)[C@@H](C)CCCOC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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